Cas no 2680723-10-6 (Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

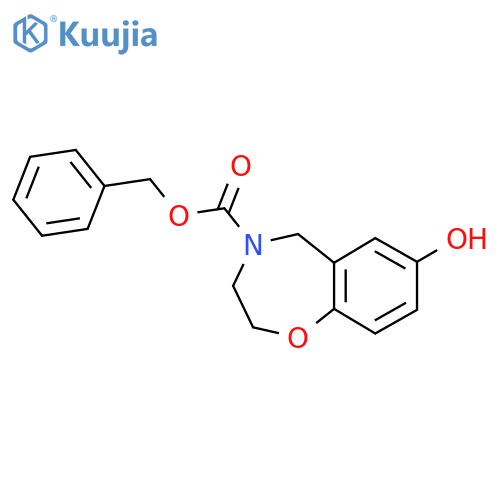

2680723-10-6 structure

商品名:Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2680723-10-6

- benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

- EN300-28290021

- Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

-

- インチ: 1S/C17H17NO4/c19-15-6-7-16-14(10-15)11-18(8-9-21-16)17(20)22-12-13-4-2-1-3-5-13/h1-7,10,19H,8-9,11-12H2

- InChIKey: QBLNHTCEJNSWQM-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC(=CC=2CN(C(=O)OCC2C=CC=CC=2)CC1)O

計算された属性

- せいみつぶんしりょう: 299.11575802g/mol

- どういたいしつりょう: 299.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 59Ų

Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28290021-5.0g |

benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680723-10-6 | 95.0% | 5.0g |

$4890.0 | 2025-03-19 | |

| Enamine | EN300-28290021-1.0g |

benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680723-10-6 | 95.0% | 1.0g |

$1686.0 | 2025-03-19 | |

| Enamine | EN300-28290021-5g |

benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680723-10-6 | 5g |

$4890.0 | 2023-09-08 | ||

| Enamine | EN300-28290021-10g |

benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680723-10-6 | 10g |

$7250.0 | 2023-09-08 | ||

| Enamine | EN300-28290021-10.0g |

benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680723-10-6 | 95.0% | 10.0g |

$7250.0 | 2025-03-19 | |

| Enamine | EN300-28290021-0.25g |

benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680723-10-6 | 95.0% | 0.25g |

$1551.0 | 2025-03-19 | |

| Enamine | EN300-28290021-0.5g |

benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680723-10-6 | 95.0% | 0.5g |

$1619.0 | 2025-03-19 | |

| Enamine | EN300-28290021-1g |

benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680723-10-6 | 1g |

$1686.0 | 2023-09-08 | ||

| Enamine | EN300-28290021-0.05g |

benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680723-10-6 | 95.0% | 0.05g |

$1417.0 | 2025-03-19 | |

| Enamine | EN300-28290021-0.1g |

benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680723-10-6 | 95.0% | 0.1g |

$1484.0 | 2025-03-19 |

Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

2680723-10-6 (Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate) 関連製品

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量